N-tert-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-tert-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a complex organic compound that features a combination of functional groups, including a nitro group, a fluoro substituent, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the nitration of a fluoroaniline derivative followed by the introduction of the boronate ester group through a Suzuki-Miyaura coupling reaction. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters and reducing the production cost.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Reduction: The major product is the corresponding aniline derivative.
Substitution: Depending on the nucleophile, various substituted aniline derivatives can be obtained.
Scientific Research Applications
N-tert-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a building block in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Comparison: N-tert-Butyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a nitro group and a fluoro substituent, which can significantly influence its reactivity and interactions with other molecules. The boronate ester group also provides versatility in forming reversible covalent bonds, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
N-tert-butyl-5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-14(2,3)19-12-9-11(18)10(8-13(12)20(21)22)17-23-15(4,5)16(6,7)24-17/h8-9,19H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHFKQQCFRCEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NC(C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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